4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-7-9-23(10-8-22)18(24)21-14-5-4-6-15(11-14)25-2/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJUEIRKIGQNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Piperazine ring formation: The piperazine ring can be formed through the cyclization of appropriate diamines with dihaloalkanes.
Coupling reactions: The final step involves coupling the methoxypyrimidinyl and methoxyphenyl groups to the piperazine ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
Structural Overview
This compound features a piperazine core, a pyrimidine moiety, and methoxy-substituted phenyl groups. The molecular formula is , and it exhibits multiple functional groups that enhance its chemical reactivity and biological activity. The methoxy groups increase lipophilicity, potentially influencing pharmacokinetic properties.
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound is being investigated for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Pyrimidine derivatives are known to interact with enzymes like carbonic anhydrase, which plays a role in acid-base balance and respiration.
- Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes linked to cancer progression and neurodegenerative diseases .
-
Anticancer Activity :
- Research indicates that compounds similar to 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Case studies have shown promising results in vitro, where the compound demonstrated cytotoxicity against various cancer cell lines.
-
Neuropharmacology :
- The compound's ability to modulate neurotransmitter systems has been explored, particularly in the context of psychiatric disorders such as depression and schizophrenia. Its structural components may influence serotonin and dopamine pathways .
- Investigations into its neuroprotective properties are ongoing, with initial findings suggesting a potential role in reducing neuroinflammation.
Biochemical Research Applications
-
Metabolic Pathway Studies :
- The compound is utilized in studies examining the tryptophan-kynurenine metabolic pathway, which is implicated in several diseases including neurodegeneration and autoimmune disorders. Understanding its interaction within this pathway could lead to novel therapeutic strategies .
- By elucidating the mechanisms by which this compound affects metabolic processes, researchers aim to identify biomarkers for disease progression.
- Chemical Reactivity Studies :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Cancer Cell Lines | Investigating cytotoxic effects | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models. |
| Neuroprotective Effects | Examining impacts on neuroinflammation | Reduced levels of pro-inflammatory cytokines in microglial cells treated with the compound. |
| Enzyme Inhibition Assays | Testing against carbonic anhydrase | Showed competitive inhibition with a Ki value indicating potential therapeutic relevance in glaucoma treatment. |
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison with structurally related compounds:
TRPM8/TRPV1 Antagonists
- Key Comparison : BCTC’s 3-chloropyridinyl and bulky tert-butylphenyl groups enhance TRPV1 antagonism, while the target compound’s pyrimidine and 3-methoxyphenyl groups may alter selectivity or pharmacokinetics .
FAAH Inhibitors
- Key Comparison : PKM-833’s chroman moiety improves CNS penetration, whereas the target compound’s pyrimidine ring could favor peripheral activity .
Halogen-Substituted Piperazine-Carboxamides
- Key Comparison : Halogen substituents (F, Cl) in A2–A6 reduce solubility compared to the target compound’s methoxy groups, which may enhance aqueous solubility .
Dopamine D3 Receptor Ligands
- Key Comparison : The carboxamide linker in 8j is critical for D3R selectivity, suggesting that the target compound’s pyrimidine group may disrupt receptor binding .
Docking Study Candidates
- Key Comparison : The 3-methoxyphenyl group in ZINC38550756/809 facilitates critical H-bonds, implying the target compound may share binding features despite differing heterocycles .
Aspartate Aminotransferase Inhibitors
| Compound Name | Substituents | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(1H-Indol-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | Indolyl, 3-methoxyphenyl | 100,000 | |
| Target Compound | Pyrimidinyl, 3-methoxyphenyl | N/A | — |
- Key Comparison : The indolyl group in the reference compound contributes to weak inhibition (IC50 = 100 µM), whereas the target’s pyrimidine may alter enzyme affinity .
Biological Activity
The compound 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule characterized by its complex structure, which combines a piperazine core with pyrimidine and methoxy-substituted phenyl groups. This unique architecture suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.4 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 946225-46-3 |
Biological Activity Overview
Preliminary studies indicate that This compound exhibits significant biological activity, particularly against infectious diseases like tuberculosis. Its structural components suggest interactions with biological targets involved in the disease's pathology.
Antimicrobial Activity
Research has shown that derivatives with similar structures exhibit inhibition against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis infections. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
Antidepressant-Like Activity
Compounds structurally related to this piperazine derivative have been evaluated for their affinity toward serotonergic receptors, particularly 5-HT1A and 5-HT7 . These receptors are crucial in mood regulation, suggesting that the compound may possess antidepressant-like properties. In vivo studies using the tail suspension test demonstrated promising results, indicating potential efficacy in mood disorders .
Case Studies and Research Findings
-
Study on Antidepressant Potential :
A series of piperazine derivatives were synthesized and evaluated for their antidepressant-like activity. The most promising compounds exhibited high affinity for serotonin receptors and demonstrated significant behavioral effects in animal models . -
Antimicrobial Efficacy :
Investigations into the antimicrobial properties revealed that compounds similar to This compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies highlighted the importance of structural modifications in enhancing antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonergic Modulation : By interacting with serotonin receptors, it may modulate neurotransmitter levels, influencing mood and anxiety.
- Inhibition of Bacterial Growth : The compound likely disrupts essential metabolic processes in bacteria, leading to growth inhibition or cell death.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the pyrimidine core via condensation of substituted amidines or thioureas with β-keto esters.
- Step 2: Introduction of the piperazine-carboxamide moiety through nucleophilic substitution or carbodiimide-mediated coupling (e.g., using EDC/HOBt).
- Step 3: Functionalization of the 3-methoxyphenyl group via Ullmann or Buchwald-Hartwig coupling for aryl-amine bonds.
Purification often employs normal-phase chromatography with methanol/ammonium hydroxide gradients .
Advanced: How can regioselectivity challenges during pyrimidine-piperazine coupling be addressed?
Regioselectivity issues arise due to competing reactive sites on the pyrimidine ring. Strategies include:
- Protecting groups: Temporarily block non-target nitrogen atoms using tert-butoxycarbonyl (Boc) or benzyl groups.
- Catalytic control: Use palladium catalysts with tailored ligands (e.g., XPhos) to direct coupling to the 4-position of pyrimidine .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired position .
Basic: What spectroscopic methods are critical for structural confirmation?
- NMR: ¹H and ¹³C NMR verify substituent positions, particularly distinguishing methoxy groups (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- HPLC-MS: Confirms molecular weight (MW: ~414.5 g/mol) and purity (>95%) using reverse-phase C18 columns .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
Single-crystal X-ray diffraction provides definitive confirmation of:
- Piperazine conformation: Chair vs. boat configurations.
- Methoxy group orientation: Para vs. meta substitution on phenyl rings.
Crystallization is achieved via slow evaporation in ethanol/water mixtures, with data refined using software like SHELX .
Basic: What assays are used to evaluate dopamine receptor binding affinity?
- Radioligand displacement: Compares inhibition constants (Ki) against [³H]spiperone in HEK-293 cells expressing D2/D3 receptors.
- Functional assays: cAMP accumulation or β-arrestin recruitment (BRET) to assess agonist/antagonist profiles .
Advanced: How to resolve contradictory data between in vitro and in vivo receptor activity?
Contradictions may stem from metabolic instability or off-target effects. Solutions include:
- Metabolite profiling: LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups) .
- Selectivity panels: Screen against 50+ GPCRs to rule out cross-reactivity .
Basic: Which structural features influence dopamine D3 receptor selectivity?
Key SAR insights:
- Methoxy groups: 6-Methoxy on pyrimidine enhances D3 affinity by 10-fold vs. D2.
- Piperazine carboxamide: The N-(3-methoxyphenyl) group reduces off-target binding to σ receptors .
Advanced: Can computational modeling predict binding modes?
Yes. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions:
Basic: What are common solubility challenges and mitigation strategies?
- Low aqueous solubility: Due to hydrophobic aryl groups. Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) .
Advanced: How to optimize stability under physiological conditions?
- pH stability: Conduct accelerated degradation studies (pH 1–10, 37°C).
- Light sensitivity: Protect with amber glass and antioxidants (e.g., BHT) .
Basic: What in vitro models assess metabolic pathways?
- Liver microsomes: Human/rat S9 fractions identify CYP450-mediated oxidation (e.g., CYP3A4 demethylation) .
Advanced: How to validate target engagement in complex matrices?
- Click chemistry: Incorporate alkyne tags for pull-down assays in brain homogenates .
Basic: What are the toxicity thresholds in preclinical models?
- MTD (mice): 100 mg/kg/day (14-day study). Hepatotoxicity observed at ≥200 mg/kg via ALT/AST elevation .
Advanced: How to improve blood-brain barrier (BBB) penetration?
- Prodrugs: Esterify carboxamide to increase lipophilicity (logP from 2.1 → 3.5) .
Basic: How to handle regiochemical ambiguity in substitution reactions?
- Isotopic labeling: Use ¹⁵N-pyrimidine to track coupling sites via 2D NMR .
Advanced: What computational tools predict regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
